molecular formula C9H16N2 B1466426 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine CAS No. 1249757-80-9

2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine

Cat. No. B1466426
CAS RN: 1249757-80-9
M. Wt: 152.24 g/mol
InChI Key: NHAYESKAGGZSGC-UHFFFAOYSA-N
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Description

2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine is a chemical compound with the CAS Number: 1249757-80-9 . It has a molecular weight of 152.24 and its molecular formula is C9H16N2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2/c1-7-6-9(4-5-10)8(2)11(7)3/h6H,4-5,10H2,1-3H3 . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 152.24 and its molecular formula is C9H16N2 .

Scientific Research Applications

Subheading Copper(II) Complexes with Tridentate Ligands

Copper(II) complexes with tridentate ligands, including derivatives of 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine, have been studied for their DNA binding, nuclease activity, and cytotoxicity. These complexes show good DNA binding propensity and demonstrate minor structural changes of calf thymus DNA, indicating potential applications in genetic research and cancer therapy (Kumar et al., 2012).

Rare-Earth Metal Amido Complexes

Subheading Novel Trinuclear Rare-Earth Metal Amido Complexes

Research involving pyrrolyl-functionalized indoles, related to this compound, led to the development of trinuclear rare-earth metal amido complexes. These complexes have been used for catalytic activities, particularly in hydrophosphonylation reactions, demonstrating the versatility of such compounds in synthetic chemistry and potential pharmaceutical applications (Yang et al., 2014).

Synthesis and Structural Analysis of Derivatives

Subheading Antitumor Activity of Novel Derivatives

Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to this compound, have been synthesized and structurally analyzed for their antitumor activity. These derivatives show promising results in vitro against various cancer cell lines, highlighting their potential in developing new cancer therapies (Maftei et al., 2016).

Applications in Corrosion Inhibition

Subheading Cadmium(II) Schiff Base Complexes in Corrosion Inhibition

Cadmium(II) Schiff base complexes, which include derivatives of this compound, have been studied for their corrosion inhibition properties on mild steel. These complexes show potential for applications in materials science and corrosion engineering, providing a novel approach to protect metals from corrosion (Das et al., 2017).

Biochemical Applications

Subheading Biosensing Electrochemical Platform Development

A biosensing platform was developed using 2-(1H-Pyrrol-1-yl)ethanamine, a compound related to this compound. This involved electropolymerizing the compound on glassy carbon surfaces and immobilizing CdTe quantum dots, which enhanced the detection capabilities for antibodies. This research opens doors for advanced biosensors in medical diagnostics and environmental monitoring (Ribeiro et al., 2020).

properties

IUPAC Name

2-(1,2,5-trimethylpyrrol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-7-6-9(4-5-10)8(2)11(7)3/h6H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAYESKAGGZSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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